Cl-IB-MECA - 163042-96-4

Cl-IB-MECA

Catalog Number: EVT-287915
CAS Number: 163042-96-4
Molecular Formula: C18H18ClIN6O4
Molecular Weight: 544.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cl-IB-MECA (2-chloro-N6-(3-iodobenzyl)adenosine-5’-N-methylcarboxamidoadenosine), also known as Cl-IB-MECA, is a synthetic, highly selective agonist of the A3 adenosine receptor (A3AR). [] A3AR is a G protein-coupled receptor that is highly expressed on the cell surfaces of various solid tumor cell types, including hepatocellular carcinoma (HCC) cells. [] Cl-IB-MECA has been extensively studied for its potential antineoplastic, anti-inflammatory, and cardioprotective properties. Research suggests that Cl-IB-MECA exerts its effects primarily through activation of A3AR. []

Classification and Source

Namodenoson belongs to the class of small molecule drugs and is classified as an A3 adenosine receptor agonist. It was developed by Can-Fite BioPharma and synthesized by Albany Molecular Research Inc. The compound is recognized for its high selectivity towards A3AR, which is often overexpressed in pathological conditions such as tumors and inflammatory diseases .

Synthesis Analysis

The synthesis of Namodenoson involves several key steps, starting from commercially available guanosine. The process can be summarized as follows:

  1. Initial Conversion: Guanosine is converted into a protected derivative of 2-amino-6-chloropurineriboside through a series of reactions.
  2. Formation of Iodo Derivative: The protected compound undergoes a modification using a Sandmeyer-type reaction, where it is treated with isoamyl nitrite to yield a 2-iodo derivative.
  3. Substitution Reactions: The 6-chloro-2-iodopurineriboside is then reacted with 2-phenethylamine or 2,2-diphenylethylamine to displace the chlorine atom at the 6-position.
  4. Deprotection: Methanolic ammonia is added to remove protecting groups from the sugar moiety, resulting in the formation of the desired nucleoside derivatives.
  5. Final Modifications: Additional reactions, including Sonogashira cross-coupling, are employed to introduce alkyne groups or further modify the structure .

The final product, Namodenoson, is obtained in good yields after purification through chromatography.

Molecular Structure Analysis

Namodenoson has a complex molecular structure characterized by several functional groups that contribute to its biological activity:

  • Molecular Formula: C18H18ClIN6O4
  • Molecular Weight: Approximately 454.82 g/mol
  • Structural Features:
    • An adenosine backbone.
    • A chloro group at the C2 position.
    • A 3-iodobenzyl group at the N6 position.
    • A N-methylcarboxamide group at the 5' position.

The molecular structure allows for extensive interactions with the A3 adenosine receptor, including hydrogen bonding and hydrophobic interactions within the receptor's binding pocket . The unique modifications at specific positions enhance its selectivity and potency toward A3AR compared to other adenosine receptor agonists.

Chemical Reactions Analysis

Namodenoson participates in various chemical reactions primarily involving its interaction with biological receptors:

  1. Receptor Binding: The compound binds selectively to A3AR, leading to receptor activation.
  2. Signal Transduction: Upon binding, it initiates intracellular signaling cascades that influence cell proliferation and apoptosis.
  3. Pathway Modulation: Namodenoson has been shown to deregulate pathways such as NF-κB and Wnt signaling, which are critical in cancer progression .

These reactions highlight its potential as a therapeutic agent by promoting apoptotic pathways in cancer cells while modulating inflammatory responses.

Mechanism of Action

The mechanism of action of Namodenoson involves several key steps:

  1. Receptor Activation: Namodenoson binds to A3AR on cell membranes, leading to receptor activation.
  2. Intracellular Signaling: This activation triggers downstream signaling pathways that result in:
    • Upregulation of pro-apoptotic proteins.
    • Deregulation of anti-apoptotic factors.
    • Inhibition of tumor growth through modulation of NF-κB and Wnt pathways .
  3. Cellular Internalization: Following activation, A3AR undergoes internalization and degradation, which may result in temporary downregulation before resynthesis occurs.

This mechanism underlies its therapeutic effects observed in clinical trials for conditions like hepatocellular carcinoma and non-alcoholic steatohepatitis .

Physical and Chemical Properties Analysis

Namodenoson's physical and chemical properties contribute significantly to its pharmacological profile:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS), facilitating its use in biological experiments.
  • Stability: The compound exhibits stability under physiological conditions but may require specific storage conditions due to sensitivity to light or temperature variations.
  • Bioavailability: As an orally bioavailable compound, it shows promise for ease of administration in clinical settings .

These properties are crucial for optimizing its formulation for therapeutic use.

Applications

Namodenoson has several potential applications in medical science:

  1. Cancer Therapy: It has been studied extensively for its anti-cancer properties, particularly against hepatocellular carcinoma, where it induces apoptosis and inhibits tumor growth .
  2. Liver Disease Treatment: Research indicates its effectiveness in treating non-alcoholic steatohepatitis by modulating inflammatory responses and improving liver function .
  3. Research Tool: Due to its selective action on A3AR, Namodenoson serves as a valuable tool for studying adenosine signaling pathways and their implications in various diseases.
Molecular Mechanisms of Action

A3 Adenosine Receptor (A3AR) Agonism and Selectivity Profiling

Namodenoson (2-chloro-N⁶-(3-iodobenzyl)-adenosine-5'-N-methyluronamide) is a small-molecule agonist exhibiting exceptional selectivity for the A3 adenosine receptor (A3AR), a G-protein coupled receptor (GPCR) overexpressed in pathological liver cells but minimally present in healthy tissues. Its molecular formula is C₁₈H₁₈ClIN₆O₄ (molecular weight: 544.73 Da), featuring substitutions at the adenine N⁶ position (3-iodobenzyl), the C2 position (chloro), and the ribose 5' position (N-methyluronamide) that confer A3AR specificity [3] [7].

Structural Determinants of A3AR Binding Affinity

Recent cryo-EM structural analyses of the A3AR-Gi complex bound to namodenoson (resolution: 3.20 Å) reveal critical binding interactions:

  • The 3-iodobenzyl group at N⁶ engages in hydrophobic interactions within a subpocket formed by transmembrane helices 3 and 7 (TM3, TM7).
  • The C2 chloro substituent enhances selectivity by sterically hindering binding to A₁/A₂ₐ receptors, which possess smaller binding pockets at this region.
  • The 5'-N-methyluronamide moiety forms dual hydrogen bonds with residues in TM7 (e.g., Asn274 in human A3AR), crucial for receptor activation and Gi protein coupling [4] [5].This binding mode results in a high binding affinity (Ki = 0.661 nM) and selectivity: 4,750-fold over A₁AR and 1,770-fold over A₂ₐAR, with negligible activity at A₂BAR [3] [8].

Comparative Pharmacodynamics Across Adenosine Receptor Subtypes

Namodenoson's pharmacodynamic profile is defined by its preferential activation of A3AR:

Table 1: Namodenoson Binding Affinity and Selectivity at Human Adenosine Receptors

Receptor SubtypeBinding Affinity (Ki, nM)Selectivity Ratio vs. A3ARPrimary G-Protein Coupling
A3AR0.661Gi/o
A₁AR~3,130~4,750Gi/o
A₂ₐAR~1,170~1,770Gs
A₂BAR>10,000>15,000Gs/Gq

This selectivity underpins its differential effects: A3AR activation in diseased cells (high receptor density) drives apoptosis, while sparing normal cells (low receptor density) or even exerting protective effects [2] [3] [7].

Intracellular Signaling Cascade Modulation

Downregulation of PI3K/NF-κB Pathway Activity

A3AR agonism by namodenoson initiates a potent inhibitory cascade:

  • Gi/o protein coupling reduces intracellular cAMP levels and inhibits Protein Kinase A (PKA).
  • Downstream suppression of phosphoinositide 3-kinase (PI3K) and its effector Akt (PKB).
  • Inhibition of NF-κB: Reduced Akt-mediated IKK activation prevents IκBα degradation, trapping NF-κB in the cytoplasm. Consequently, nuclear translocation of NF-κB (a master inflammation/anti-apoptosis regulator) is blocked [1] [10].

In murine NASH models (STAM, CCl₄), namodenoson treatment significantly decreased hepatic levels of phospho-PI3K and NF-κB. This correlated with reduced expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and markers of hepatocellular damage (e.g., normalized ALT) [1] [10].

Wnt/β-Catenin Pathway Deregulation and Apoptotic Induction

Namodenoson induces apoptosis in cancer and inflamed cells by disrupting the Wnt/β-catenin survival pathway:

  • GSK-3β activation: Reduced Akt activity (due to PI3K inhibition) lifts the inhibitory phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β).
  • β-Catenin degradation: Active GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation.
  • Transcriptional downregulation: Decreased nuclear β-catenin reduces transcription of pro-survival genes (e.g., Cyclin D1, c-Myc) and lymphoid enhancer-binding factor 1 (Lef-1) [1] [3] [10].

Table 2: Effects of Namodenoson on Wnt/β-Catenin Pathway Components in Preclinical Models

Pathway ComponentEffect of NamodenosonFunctional Consequence
PI3K/Akt↓ PhosphorylationLoss of survival signals
GSK-3β↑ Activity (dephosphorylated)Enhanced β-catenin degradation
β-Catenin↓ Cytoplasmic/Nuclear levelsReduced transcriptional activity
Cyclin D1, Lef-1↓ ExpressionCell cycle arrest & apoptosis

In human hepatic stellate cells (LX2) and CCl₄-treated mice, namodenoson treatment consistently decreased β-catenin, Lef-1, and Cyclin D1 while increasing GSK-3β levels, confirming pathway deregulation. This mechanism drives apoptosis in hepatocellular carcinoma (HCC) cells and deactivates fibrogenic hepatic stellate cells in NASH [1] [10].

Receptor-Mediated Anti-Inflammatory and Anti-Fibrotic Effects

Cytokine Modulation: TNF-α, IL-6, and Adiponectin Dynamics

Namodenoson restores cytokine balance in liver inflammation:

  • Pro-inflammatory cytokine suppression: Robust reduction in TNF-α, IL-1β, IL-6, and IL-8 levels in murine NASH models and cell lines. This occurs primarily via inhibition of NF-κB-dependent transcription [1] [3] [10].
  • Adipokine modulation: Significantly increases serum adiponectin (an insulin-sensitizing, anti-inflammatory adipokine) and decreases leptin in CCl₄-treated mice. Adiponectin elevation enhances AMPK activation, fatty acid oxidation, and reduces hepatic steatosis [10].
  • Anti-fibrotic action: Downregulates α-Smooth Muscle Actin (α-SMA) and collagen in hepatic stellate cells (HSCs), directly inhibiting fibrosis progression. In the CCl₄ fibrosis model, namodenoson reversed established fibrosis and inflammation scores [1] [10].

Crosstalk Between A3AR and NKT Cell Functionality

While A₂AR is the primary adenosine receptor regulating NKT cell activity in hepatitis models [6], emerging data suggests A3AR agonism modulates broader immune responses relevant to NASH/HCC:

  • Indirect NKT cell modulation: By suppressing TNF-α, IL-12, and other cytokines from Kupffer cells and dendritic cells, namodenoson reduces the pro-inflammatory microenvironment that activates NKT cells.
  • Downstream cytokine shift: A3AR activation promotes a shift from Th1 (IFN-γ, IL-12) towards Th2 cytokines (IL-10), indirectly dampening NKT cell-mediated cytotoxicity and inflammation.
  • Hepatocyte protection: By directly protecting hepatocytes from inflammatory damage via PI3K/NF-κB inhibition, namodenoson reduces the release of damage-associated molecular patterns (DAMPs) that activate NKT cells [3] [6].This multi-targeted immunomodulation complements its direct anti-apoptotic effects on hepatocytes and HSCs.

Properties

CAS Number

163042-96-4

Product Name

Namodenoson

IUPAC Name

(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide

Molecular Formula

C18H18ClIN6O4

Molecular Weight

544.7 g/mol

InChI

InChI=1S/C18H18ClIN6O4/c1-21-16(29)13-11(27)12(28)17(30-13)26-7-23-10-14(24-18(19)25-15(10)26)22-6-8-3-2-4-9(20)5-8/h2-5,7,11-13,17,27-28H,6H2,1H3,(H,21,29)(H,22,24,25)/t11-,12+,13-,17+/m0/s1

InChI Key

IPSYPUKKXMNCNQ-PFHKOEEOSA-N

SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

2-chloro-N(6)-(3-iodobenzyl)-9-(5-(methylcarbamoyl)-beta-D-ribofuranosyl)adenine
2-chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide
2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide
2-Cl-IB-MECA
C-IBzA-MU
CF102 compound

Canonical SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O

Isomeric SMILES

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.